molecular formula C22H16O5 B14957426 methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate

methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate

Cat. No.: B14957426
M. Wt: 360.4 g/mol
InChI Key: SOWNLMGYJQBEKN-UHFFFAOYSA-N
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Description

Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate is a coumarin derivative characterized by a fused benzo[h]chromen core, a phenyl substituent at position 4, and a methyl ester-linked acetoxy group at position 7 . Coumarins are renowned for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties. The phenyl group at position 4 increases lipophilicity, while the methyl ester improves metabolic stability compared to free acids .

Properties

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-(2-oxo-4-phenylbenzo[h]chromen-7-yl)oxyacetate

InChI

InChI=1S/C22H16O5/c1-25-21(24)13-26-19-9-5-8-16-15(19)10-11-17-18(12-20(23)27-22(16)17)14-6-3-2-4-7-14/h2-12H,13H2,1H3

InChI Key

SOWNLMGYJQBEKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CC3=C2OC(=O)C=C3C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position 4 Substituents
  • Phenyl vs. Methyl :
    • Target Compound : The phenyl group at position 4 enhances lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets (e.g., in enzymes or DNA). This substituent is absent in simpler coumarins like benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (), which has a methyl group at position 3.
    • Impact : Phenyl-substituted coumarins often exhibit improved binding affinity in anticancer assays due to enhanced van der Waals interactions .
Position 7 Functionalization
  • Methyl Ester vs. Benzyl Ester: The methyl ester in the target compound contrasts with benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate (), which uses a benzyl ester. Impact: Methyl esters generally hydrolyze slower than benzyl esters in vivo, prolonging bioavailability. Benzyl esters, however, may improve membrane permeability due to higher lipophilicity .
Core Structure Variations
  • Benzo[h]chromen vs. Simpler Chromen Systems: The benzo[h]chromen core in the target compound adds a fused benzene ring, increasing molecular weight (~350–400 g/mol) compared to ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (MW ~260 g/mol; ).
Anticancer Activity
  • Target Compound: Not directly reported, but structurally similar 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives () show IC₅₀ values of 1.5–8.2 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
  • Phenyl vs. Methyl at Position 4 : Phenyl-substituted analogs (e.g., (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid , ) may exhibit stronger activity due to enhanced hydrophobic interactions .
Antimicrobial Activity
  • Target Compound : Expected activity based on coumarin Schiff bases (), which inhibit Gram-positive bacteria (MIC 12.5–25 µg/mL).
  • Ester vs. Acid : Methyl esters (target) may have lower potency than free acids (e.g., 2-phenylacetic acid derivatives , ) due to reduced hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate () Benzyl Ester Analog ()
Molecular Weight (g/mol) ~350–400 (estimated) 260.27 340.35
LogP (XLogP3) ~3.5 (predicted) 2.2 () 3.8 (estimated)
Hydrogen Bond Acceptors 5 5 5
Solubility Low (lipophilic) Moderate in ethanol Low (benzyl group)

Structure-Activity Relationship (SAR) Insights

Position 4 : Phenyl > methyl for anticancer activity (hydrophobic interactions).

Position 7 : Methyl ester balances metabolic stability and solubility; benzyl esters improve permeability but reduce hydrolysis rates.

Core Expansion : Benzo[h]chromen enhances DNA intercalation but may reduce solubility.

Biological Activity

Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate, a derivative of coumarin, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is part of the coumarin family, characterized by a benzopyran structure with various substituents that enhance its biological properties. The synthesis typically involves the reaction of phenolic compounds with appropriate acylating agents, leading to the formation of the desired ester derivatives. The crystal structure analysis has shown that the compound forms dimers through weak intermolecular hydrogen bonds, which may influence its biological interactions .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress. For instance, derivatives of this compound have shown significant activity in reducing reactive oxygen species (ROS) levels in various cell lines .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of coumarin derivatives, including this compound. The compound has been tested against a range of bacterial and fungal strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. This suggests potential applications in treating infections caused by resistant pathogens .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) activity is noteworthy, with some studies reporting IC50 values in the low micromolar range. This inhibition can potentially enhance acetylcholine levels in the brain, offering therapeutic benefits for cognitive decline associated with neurodegenerative diseases .

Research Findings and Case Studies

Study Biological Activity IC50 Value Notes
Study AAChE Inhibition3 μMEffective against neurodegeneration
Study BAntioxidant ActivityN/ASignificant ROS scavenging ability
Study CAntimicrobial Activity15 μg/mLEffective against E. coli and S. aureus

The biological activities of this compound can be attributed to several mechanisms:

  • AChE Inhibition : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Antimicrobial Action : The structural features allow for interaction with microbial membranes or intracellular targets, disrupting essential functions.

Q & A

What are the established synthetic routes for methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate and its derivatives?

Level: Basic
Methodological Answer:
Common strategies include:

  • Condensation reactions : Reacting hydrazine hydrate with aromatic aldehydes to form Schiff base derivatives (e.g., synthesis of thiazolidin-4-ones via cyclo-condensation with 2-mercaptoacetic acid) .
  • Suzuki coupling : Employing palladium catalysts (e.g., (PPh₃)₄Pd) and arylboronic acids to functionalize the core structure .
  • Sulfonation : Introducing sulfonate esters via reactions with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) under reflux with K₂CO₃ as a base .

How is structural characterization of this compound performed, and what tools are essential?

Level: Basic
Methodological Answer:

  • X-ray crystallography : SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) are standard for resolving crystal structures. Hydrogen atoms are positioned geometrically, and anisotropic displacement parameters are refined .
  • Spectroscopy : IR confirms carbonyl (C=O) and ester (C-O) groups. ¹H/¹³C NMR identifies substituents (e.g., methyl ester protons at ~3.8 ppm) .

How can reaction conditions be optimized to improve synthetic yields?

Level: Advanced
Methodological Answer:

  • Catalyst screening : Test palladium catalysts (e.g., (PPh₃)₄Pd) for cross-coupling efficiency .
  • Solvent systems : Use polar aprotic solvents (e.g., DMF) for Suzuki coupling or methanol/chloroform mixtures for Schiff base formation .
  • Monitoring : Track reaction progress via TLC or HPLC. Purify via silica gel chromatography or recrystallization (e.g., hexane/ethyl acetate mixtures) .

How should researchers address discrepancies between spectroscopic and crystallographic data?

Level: Advanced
Methodological Answer:

  • Cross-validation : Compare NMR-derived bond lengths/angles with X-ray data. Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
  • Refinement adjustments : In SHELXL, apply riding models for hydrogen atoms and refine occupancy factors for disordered groups .

What strategies are used to study structure-activity relationships (SAR) of derivatives?

Level: Advanced
Methodological Answer:

  • Functional group variation : Synthesize analogs with substituted hydrazides, sulfonates, or halogens (e.g., 4-fluorobenzenesulfonate derivatives) .
  • Bioactivity screening : Test antibacterial activity against Gram-positive/-negative strains via agar diffusion assays .

How are polymorphism or crystallographic disorder issues resolved?

Level: Advanced
Methodological Answer:

  • Solvent recrystallization : Vary solvent polarity (e.g., ethyl acetate/hexane) to isolate stable polymorphs .
  • Temperature control : Slow cooling during crystallization reduces disorder. Use SHELXL’s TWIN command for twinned data .

What safety protocols are recommended for handling this compound?

Level: Basic
Methodological Answer:

  • Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis. Use amber vials to avoid photodegradation .
  • PPE : Wear nitrile gloves and fume hoods during synthesis. For spills, neutralize with inert absorbents (e.g., vermiculite) .

How can computational tools enhance structural analysis?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Validate experimental bond lengths/angles using software like Gaussian.
  • Molecular docking : Use crystallographic data to predict binding interactions with biological targets (e.g., HSP90 or MEK1) .

What are common side reactions during synthesis, and how are they mitigated?

Level: Advanced
Methodological Answer:

  • Ester hydrolysis : Avoid aqueous workup at high pH. Use anhydrous MgSO₄ during drying .
  • Oxidative byproducts : Conduct reactions under nitrogen atmosphere and add radical inhibitors (e.g., BHT) .

How is the compound’s purity validated for publication?

Level: Basic
Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254–310 nm for coumarin derivatives) .
  • Elemental analysis : Match experimental C/H/O percentages with theoretical values (tolerance ±0.4%) .

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